2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole - 1396854-02-6

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Catalog Number: EVT-3137220
CAS Number: 1396854-02-6
Molecular Formula: C15H15F4N3O3S
Molecular Weight: 393.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol

Compound Description: 5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol serves as a key intermediate in the synthesis of a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These derivatives were designed and evaluated as potential drug candidates for the treatment of Alzheimer's disease due to their acetylcholinesterase (AChE) inhibitory activity .

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole

Compound Description: A series of 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazoles were synthesized and evaluated for their antibacterial activity . The study focused on variations in the N-substituent of the acetamide moiety. The most potent compound in this series, bearing a 2-methylphenyl group, exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains.

2,5-Disubstituted-1,3,4-oxadiazole derivatives

Compound Description: This series of compounds was developed with the goal of creating new anticonvulsant agents . The core structure features a 1,3,4-oxadiazole ring substituted at both the 2- and 5-positions. The 2-position is linked to a piperazine moiety, while the 5-position is connected to a phenyl ring. This study explored the impact of different sulfonyl chloride substituents on the piperazine ring on anticonvulsant activity and neurotoxicity. Several promising compounds with potent anticonvulsant activity and minimal neurotoxicity were identified.

3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-Phenylquinolin-4(1H)-One Derivatives

Compound Description: This research focuses on the synthesis and evaluation of novel quinolone derivatives containing a 1,3,4-oxadiazole ring with a benzyl group, designed to mimic the pharmacophore of HIV-1 integrase inhibitors . The anti-HIV activity of these compounds varied depending on the substituents on the oxadiazole ring. Analogues with small alkyl groups displayed minimal activity, while those possessing a benzyl or substituted benzyl group at the same position exhibited notable anti-HIV activity. A lead compound with promising anti-HIV activity and low cytotoxicity was identified.

2-(Benzylthio)-5-[1-(4-Fluorobenzyl)-3-Phenyl-1H-Pyrazol-5-Yl]-1,3,4-Oxadiazoles

Compound Description: This study describes the synthesis and structural characterization of a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, exploring their potential as xanthine oxidase inhibitors . The configuration of key intermediates, including a 1,3,4-oxadiazole-2-thione and a 3-bromobenzylthio substituted 1,3,4-oxadiazole, were confirmed through single crystal X-ray diffraction analysis. The xanthine oxidase inhibitory activity of these compounds was evaluated in vitro.

Properties

CAS Number

1396854-02-6

Product Name

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole

Molecular Formula

C15H15F4N3O3S

Molecular Weight

393.36

InChI

InChI=1S/C15H15F4N3O3S/c16-12-5-1-3-10(7-12)9-26(23,24)22-6-2-4-11(8-22)13-20-21-14(25-13)15(17,18)19/h1,3,5,7,11H,2,4,6,8-9H2

InChI Key

SXISNEAGVNQDTN-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F)C3=NN=C(O3)C(F)(F)F

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.